Ac-muramyl-Ala-Glu-NH2
Description
Evolution of Muramyl Peptides within Immunological Paradigms
The understanding of muramyl peptides has evolved significantly within the field of immunology. Initially recognized as components of the bacterial cell wall, their importance grew with the development of vaccine adjuvants. researchgate.netresearchgate.net Adjuvants are substances that enhance the body's immune response to an antigen. researchgate.netnih.gov The journey began with the use of whole inactivated bacteria in adjuvants, such as Freund's complete adjuvant, which contains heat-killed mycobacteria. benthamdirect.comnih.gov
Subsequent research aimed to identify the specific components responsible for this immunostimulatory activity. This led to the discovery that fragments of peptidoglycan, a polymer unique to prokaryotic cell walls, were key players. mdpi.comencyclopedia.pub Muramyl peptides are the monomeric building blocks of peptidoglycan. encyclopedia.pubfrontiersin.orgmdpi.com
These peptides are now understood to be classic examples of Pathogen-Associated Molecular Patterns (PAMPs). encyclopedia.pubmdpi.comchemrxiv.org PAMPs are conserved molecular structures on pathogens that are recognized by the host's innate immune system through Pattern Recognition Receptors (PRRs). chemrxiv.orgrsc.orgnih.gov This recognition is a fundamental step in initiating an immune response against invading microbes. rsc.orgnih.gov The interaction of muramyl peptides with their specific intracellular receptors, primarily NOD-like receptors (NLRs), triggers a cascade of events leading to inflammation and the activation of both innate and adaptive immunity. frontiersin.orgresearchgate.net This has cemented their status as natural regulators of the immune system. frontiersin.org
Historical Perspectives on the Discovery and Initial Characterization of Ac-muramyl-Ala-Glu-NH2
The precise identification of this compound (muramyl dipeptide or MDP) as the minimal biologically active fragment of peptidoglycan was a landmark achievement in immunology. nih.govmostwiedzy.pl In 1974, it was established that N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) was the smallest structural unit that could replicate the adjuvant effects of the entire bacterial cell wall found in Freund's adjuvant. benthamdirect.comnih.govmostwiedzy.pl
This discovery shifted the focus from complex bacterial preparations to chemically defined, synthetic molecules. benthamdirect.comescholarship.org this compound consists of an N-acetylmuramic acid molecule linked to a dipeptide, L-alanine and D-isoglutamine (or its amide form, D-glutamine). glpbio.combenthamdirect.comnih.gov This specific structure was found to be crucial for its immunostimulatory properties. Researchers found that modifications to this core structure, such as altering the stereochemistry of the amino acids, could significantly reduce or eliminate its activity. nih.govnih.gov This foundational work paved the way for the synthesis of numerous MDP analogs to study structure-activity relationships and develop new immunomodulatory agents. benthamdirect.commostwiedzy.pl
Table 1: Key Milestones in Muramyl Peptide Research
| Year | Milestone | Significance |
|---|---|---|
| 1926 | Alexander Glenny discovers that aluminum salts can enhance antibody response to diphtheria toxoid. researchgate.net | First demonstration of an adjuvant effect, paving the way for future adjuvant research. researchgate.net |
| 1940s | Freund and colleagues develop Freund's complete adjuvant (FCA). researchgate.net | Established the potent, albeit reactogenic, adjuvant effect of a water-in-oil emulsion containing mycobacteria. researchgate.net |
| 1974 | Ellouz, Adam, Ciorbaru, and Lederer identify N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the minimal active component of FCA. nih.govmostwiedzy.pl | Enabled the move from complex bacterial mixtures to a chemically defined, synthetic immunomodulator. benthamdirect.commostwiedzy.pl |
| 2003 | Two independent groups identify NOD2 as the intracellular receptor for muramyl dipeptide. encyclopedia.pubmdpi.com | Elucidated the specific molecular mechanism by which the innate immune system recognizes this key bacterial component. encyclopedia.pubmdpi.com |
Current Research Significance in Innate Immunity and Host Defense Mechanisms
This compound is a vital tool in contemporary biomedical research for dissecting the pathways of innate immunity and host defense. researchgate.net Its primary significance lies in its role as a specific agonist for the intracellular Pattern Recognition Receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). nih.govresearchgate.netfrontiersin.org NOD2 is a member of the NLR family of cytosolic sensors that are critical for detecting intracellular bacterial components. frontiersin.orgresearchgate.net
Upon entering the cell, this compound binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a conformational change. nih.gov This activation leads to the recruitment of the adaptor protein RIP2 (also known as RICK), which in turn triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net
Activation of these pathways culminates in a robust transcriptional response, leading to the production of a wide array of immune mediators. biorxiv.org These include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as chemokines and antimicrobial peptides. mdpi.combiorxiv.org This response orchestrates the recruitment of immune cells like neutrophils and macrophages to the site of infection and enhances the host's ability to clear pathogens. frontiersin.orgfrontiersin.org
Research has also demonstrated that this compound can act synergistically with other PAMPs. nih.govnih.gov For instance, it can enhance the inflammatory response induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria recognized by the cell-surface receptor TLR4. nih.govnih.gov This synergy highlights the complex and integrated nature of the innate immune response, where multiple signals are processed to mount an appropriate defense. The compound's ability to activate autophagy, a cellular process for degrading and recycling cellular components that can also target intracellular pathogens, further underscores its importance in host defense, particularly against pathogens like Mycobacterium tuberculosis. nih.gov
Table 2: Immunological Profile of this compound
| Feature | Description |
|---|---|
| Primary Receptor | Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). nih.govfrontiersin.org |
| Signaling Pathways | Activates NF-κB and MAPK pathways via the adaptor protein RIP2. researchgate.net |
| Key Cellular Responders | Macrophages, dendritic cells, neutrophils, epithelial cells. mdpi.commdpi.comfrontiersin.org |
| Induced Mediators | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides. mdpi.combiorxiv.org |
| Primary Immune Function | Stimulation of the innate immune system, adjuvant activity, enhancement of host defense against pathogens. nih.govmdpi.comnih.gov |
| Synergistic Activity | Potentiates immune responses when combined with other PAMPs, such as lipopolysaccharide (LPS). nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8?,10-,11+,13+,14+,15+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQXXWZTUDTEL-AIIXDPADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Advanced Derivatization Methodologies for Ac Muramyl Ala Glu Nh2
Synthetic Pathways and Optimization for Ac-muramyl-Ala-Glu-NH2 Production
The synthesis of this compound is a multi-step process that involves the strategic coupling of its three core components: an N-acetyl-D-glucosamine derivative, a lactic acid moiety (to form muramic acid), and the dipeptide L-Ala-D-Glu-NH2. pnas.org Both solution-phase and solid-phase synthesis approaches have been successfully employed, with the former often preferred for producing large quantities of MDP analogues. nih.gov
A common synthetic approach begins with the preparation of N-acetylmuramic acid (MurNAc). One method involves starting from N-acetyl-D-glucosamine, which undergoes several protection and coupling steps to introduce the D-lactyl ether at the C3 position. pnas.org An early, relatively straightforward synthetic method was developed to produce the immunoadjuvant glycopeptide, which also served as a basis for preparing analogues to investigate structure-activity relationships. nih.gov
Optimization of the synthetic pathway often involves strategic choices of protecting groups and coupling reagents. For instance, two primary routes have been explored for creating acylated derivatives:
Route A: The muramic acid moiety is first acylated before condensation with the peptide moiety. capes.gov.br
Route B: The protected muramyl dipeptide is formed first, followed by selective deprotection and subsequent acylation. capes.gov.br
Coupling of the muramic acid with the dipeptide, L-alanyl-D-isoglutamine, is typically achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (HONSu) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-Hydroxybenzotriazole (HOBt). nih.govtandfonline.com Final deprotection steps, often involving catalytic hydrogenolysis to remove benzyl (B1604629) protecting groups, yield the target compound this compound. tandfonline.com
| Synthetic Step | Key Reagents and Conditions | Purpose | Reference |
| Dipeptide Synthesis | Boc-D-Ala-OH, H-D-Glu(OBzl)-NH₂·HCl, DCC, HONSu | Coupling of protected amino acids to form the dipeptide backbone. | tandfonline.com |
| Muramic Acid Coupling | Protected Muramic Acid, Dipeptide, EDCI/HOBt, DIPEA | Formation of the glycopeptide bond between the sugar and peptide moieties. | nih.gov |
| Deprotection | H₂, Palladium on Carbon (Pd/C), Acetic Acid | Removal of protecting groups (e.g., Benzyl) to yield the final product. | tandfonline.com |
Radiolabeling Techniques and Applications in Mechanistic Studies
To investigate the pharmacokinetics, distribution, and mechanism of action of this compound, researchers have developed methods for its radiolabeling. Isotopes such as Carbon-14 (¹⁴C) and Tritium (B154650) (³H) are commonly used due to their utility in biological systems. tandfonline.comdntb.gov.uanih.gov The high specific activity achievable with tritium makes it particularly valuable for receptor binding assays and studies involving low molar concentrations. nih.gov
Syntheses of radiolabeled MDP have been reported, including N-acetylmuramyl-L-[U-¹⁴C]-alanyl-D-isoglutamine and "Muramyl (oxo-¹⁴C-Propyl) dipeptide" (MDP-¹⁴C). dntb.gov.ua These labeled compounds have been instrumental in metabolic fate studies. For example, after administering ¹⁴C-labeled muramyl dipeptide to mice, its distribution and excretion could be tracked, providing crucial insights into its bioavailability and clearance. tandfonline.comdntb.gov.ua Similarly, tritium-labeled derivatives, such as [³H]nor-muramyl dipeptide ([³H]nor-MDP), have been used to study the cellular uptake and intracellular interactions of these glycopeptides. oup.com Such studies have demonstrated that the biological activity of MDP requires specific intracellular interactions, rather than merely binding to a cell surface receptor. oup.com Autoradiography using [³H]thymidine has also been employed to assess the inhibitory effect of MDP on macrophage DNA synthesis, a key aspect of its immunomodulatory function. nih.gov
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of this compound analogues aims to improve pharmacological properties, such as enhancing specific activities, reducing side effects like pyrogenicity, and improving bioavailability. These modifications target the three main components of the molecule: the muramic acid, the peptide chain, and the C-terminal carboxyl group.
The muramic acid moiety, while important, is not considered essential for the immunomodulating activity of this class of compounds. capes.gov.br This has led to the development of various analogues with modified or replaced sugar rings. One approach involves creating carbocyclic analogues, where the N-acetylmuramic acid is replaced by a cyclohexanol (B46403) moiety. pnas.org Another strategy is the C4-diversification of the MurNAc scaffold, for example, by using "click chemistry" to conjugate various alkynes to an azido (B1232118) muramyl dipeptide precursor. It has been noted that replacing the N-acetyl group at the C2 position with an azide (B81097) functionality can also be used to tune the molecule's properties. nih.gov
The dipeptide L-Ala-D-Glu-NH2 is critical for activity, and its stereochemistry is highly specific. invivogen.com However, systematic alterations have been explored to refine its biological profile. For example, the L-Alanine residue has been replaced with other amino acids like Glycine or L-Serine. tandfonline.com Non-natural analogues, such as replacing L-Alanine with D-Alanine, have also been synthesized to study structural requirements. tandfonline.comacs.org While the L-D stereoisomer is active, the D-D stereoisomer is biologically inactive, highlighting the stereospecificity of its interaction with the intracellular receptor NOD2. invivogen.comoup.com Further modifications include the isosteric replacement of the amide bond between L-alanine and D-glutamic acid with a phosphonamide or phosphonate (B1237965) group. capes.gov.br
Increasing the lipophilicity of this compound can significantly enhance its biological activity. researchgate.net A primary strategy is the synthesis of 6-O-acyl derivatives, where a fatty acid, such as stearic acid, is attached to the C6 hydroxyl group of the muramic acid. capes.gov.broup.com These lipophilic derivatives often show improved immunostimulating properties. researchgate.net For example, Mifamurtide (B1676584), a clinically used derivative, is a liposomal formulation of a muramyl tripeptide conjugated to a phospholipid, which facilitates its incorporation into lipid membranes. researchgate.net
Another approach to potentiate activity is macromolecularization. This compound and its derivatives have been conjugated to polymeric carriers, such as multi-poly(DL-alanine)--poly(L-lysine). acs.org This conjugation can enhance both the immunostimulant and pyrogenic activities of the parent molecule. acs.org Interestingly, when an inactive stereoisomer was conjugated to this carrier, it gained the ability to increase nonspecific immunity, demonstrating that macromolecularization can fundamentally alter the biological profile of these glycopeptides. acs.org
| Derivative Type | Modification Strategy | Example Compound | Purpose/Effect | Reference |
| Lipophilic Analogue | Acylation at C6 of Muramic Acid | Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 | Increase lipophilicity, enhance biological activity. | capes.gov.broup.com |
| Polymeric Conjugate | Attachment to a poly-amino acid carrier | MDP-poly(DL-Ala)--poly(L-Lys) | Potentiate pyrogenic and immunostimulant activity. | acs.org |
| Phosphono-peptide | Isosteric replacement of amide bond | Phosphonamidate analogues of MDP | Modify the peptide backbone for structure-activity studies. | capes.gov.br |
The discovery that the muramic acid scaffold is not strictly required for NOD2 agonism led to the development of desmuramylpeptides. nih.gov These compounds lack the MurNAc moiety, which is replaced by simpler surrogates. This approach simplifies the chemical synthesis and allows for easier manipulation of properties like lipophilicity. nih.gov Various lipophilic groups have been used as MurNAc mimetics, including adamantyl groups, N-phthaloylated amino acids, and diverse aromatic structures, while preserving the essential L-Ala-D-Glu dipeptide motif. nih.govcapes.gov.br The evaluation of these desmuramylpeptides in cell-based assays has confirmed that many retain the ability to activate the NOD2 receptor, offering a promising avenue for developing new immunomodulators with more desirable pharmacological profiles. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Ac Muramyl Ala Glu Nh2 Action
Engagement with Pattern Recognition Receptors: Focus on NOD2
Ac-muramyl-Ala-Glu-NH2 is primarily recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). nih.govnih.gov NOD2 is a member of the NOD-like receptor (NLR) family and plays a pivotal role in sensing bacterial fragments within the cytoplasm of immune and epithelial cells. nih.gov
The interaction between this compound and NOD2 is a high-affinity binding event. The direct binding occurs at the C-terminal leucine-rich repeat (LRR) domain of the NOD2 protein. nih.govnih.gov Studies utilizing surface plasmon resonance have determined the dissociation constant (KD) for the binding of MDP to the LRR domain to be approximately 212 ± 24 nM, indicating a strong and specific interaction. nih.gov This binding is understood to induce a conformational change in the NOD2 protein, which is the initial step required for receptor activation and the initiation of downstream signaling. researchgate.net Both the muramic acid sugar moiety and the dipeptide chain of the molecule are crucial for this high-affinity binding and subsequent NOD2 activation. nih.gov
Upon binding this compound, NOD2 activation triggers the assembly of a signaling complex that leads to the robust activation of two major intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.combiorxiv.org The activation of NF-κB is a central event in the innate immune response, leading to the transcription of numerous pro-inflammatory genes. nih.govnih.gov Studies have demonstrated that this compound induces NF-κB activation in a dose-dependent manner. nih.gov
Simultaneously, the NOD2 signaling axis activates several branches of the MAPK pathway, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinases (ERK). nih.govglpbio.com This activation is critical for the production of inflammatory cytokines and the regulation of cellular stress responses. nih.gov The convergence of these pathways ensures a comprehensive cellular response to the detection of this bacterial component.
The serine/threonine kinase, Receptor-Interacting Protein 2 (RIP2), also known as RICK, is an essential adaptor protein that links NOD2 activation to the downstream NF-κB and MAPK pathways. nih.govmdpi.com Following MDP-induced conformational changes in NOD2, RIP2 is recruited to the activated receptor via a homophilic interaction between their respective caspase activation and recruitment domains (CARD). nih.govmdpi.com This interaction is an indispensable step for signal transduction to proceed. nih.gov
Once recruited, RIP2 undergoes ubiquitination and, in turn, activates other kinases, including the Transforming Growth Factor-β-activated kinase 1 (TAK1). nih.govnih.gov TAK1 is a key downstream kinase that directly phosphorylates and activates the IκB kinase (IKK) complex, leading to NF-κB activation, and also activates the MAPK kinase cascades responsible for JNK and p38 activation. nih.govnih.gov Therefore, RIP2 functions as a critical nodal point, translating the initial ligand recognition by NOD2 into a broad cellular inflammatory response. nih.govmdpi.com
Elucidation of Cytokine and Chemokine Induction Profiles
The activation of NF-κB and MAPK signaling pathways culminates in the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines. The specific profile of these induced mediators is critical to shaping the subsequent innate and adaptive immune responses. Stimulation of cells with this compound and its derivatives has been shown to induce the production of several key signaling molecules. nih.govnih.gov These include cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-1α (IL-1α), as well as various chemokines. nih.govnih.gov
The table below summarizes the cytokines and chemokines reported to be induced by this compound or its close analogs in different immune cell types.
| Cell Type | Induced Cytokine/Chemokine |
| General | TNF-α, IL-6, IL-8, IL-12 nih.gov |
| Macrophages | TNF-α, IL-1α, IL-6 nih.gov |
| Human Dendritic Cells | TNF-α, IL-6, IL-8, IL-10, IL-12 (p40) nih.gov |
| Human Dendritic Cells | MIP1α, MCP-1, IL-6 researchgate.net |
Impact on Immune Cell Activation, Proliferation, and Differentiation
This compound exerts a profound influence on the function of various immune cells, particularly professional antigen-presenting cells (APCs) like macrophages and dendritic cells. nih.govnih.gov Its ability to activate these cells is a cornerstone of its immunomodulatory activity.
In macrophages, this compound and its conjugates serve as potent activators. nih.gov This activation enhances their phagocytic capabilities, antimicrobial activity, and cytotoxic potential against tumor cells. nih.gov Activated macrophages exhibit increased production of inflammatory mediators, contributing to the clearance of pathogens. nih.gov
The compound also significantly modulates the function of dendritic cells (DCs), which are the most potent APCs and are crucial for initiating T cell-mediated immunity. nih.gov Treatment of human DCs with MDP analogues leads to their maturation, a process characterized by the upregulation of co-stimulatory surface molecules such as CD80, CD83, and CD86, as well as the CD40 receptor. nih.gov This maturational change, combined with the production of cytokines like IL-12, enhances the ability of DCs to present antigens and activate naive T cells, thereby bridging the innate and adaptive immune responses. nih.gov
Effects on Lymphocyte Subsets (T-cells, B-cells, Natural Killer Cells)
This compound and its related compounds exert significant influence over the primary cells of the adaptive immune system, including T-cells, B-cells, and Natural Killer (NK) cells, modulating their activation, proliferation, and effector functions.
T-Cells: Muramyl dipeptides (MDPs) play a crucial role in shaping T-cell responses. They enhance the differentiation and proliferation of T lymphocytes, largely through the induction of cytokine production. Specifically, MDP has been shown to augment the proliferative response of thymocytes to phytohemagglutinin, a response dependent on the presence of macrophages and other accessory cells. In some contexts, MDP derivatives can induce the production of cytokines that lead to cytotoxic T lymphocyte activity against tumor cells. Furthermore, MDP can promote significant allogeneic T-cell reactions, resulting in robust T-cell proliferation and secretion of key cytokines like Interferon-gamma (IFN-γ).
B-Cells: The effect of MDP on B-lymphocytes is often synergistic, enhancing their response to other stimuli. While MDP alone is generally ineffective at inducing the proliferation of resting B-cells, it significantly enhances DNA synthesis in B-cells that have been previously activated by stimuli such as anti-IgM antibodies. This suggests that functional receptors for MDP may be expressed primarily on B-cells that are already cycling. In the presence of co-stimulatory signals, MDP promotes the progression of B-cells through the cell cycle. The enhancement of B-cell stimulation by MDP appears to be a direct effect, independent of T-cells, macrophages, or Interleukin-1 (IL-1).
Natural Killer (NK) Cells: NK cells, which are critical components of the innate immune system, are also modulated by MDP. Studies have demonstrated that MDP can augment the cytotoxic activity of NK cells. However, this interaction can be complex; for instance, the combination of MDP with another microbial component, trehalose (B1683222) dimycolate (TDM), has been observed to inhibit NK activity. Certain derivatives of MDP have been synthesized that show an immunostimulating effect on the cytotoxic activity of NK cells.
Table 1: Effects of this compound (MDP) on Lymphocyte Subsets This table is interactive. You can sort and filter the data.
| Lymphocyte Subset | Primary Effect | Mediating Factors / Co-stimuli | Reference |
|---|---|---|---|
| T-Cells | Augments proliferation and differentiation | Cytokine induction, Macrophages | |
| B-Cells | Enhances DNA synthesis in activated cells | Anti-IgM antibodies, BSF-1 | |
| Natural Killer (NK) Cells | Augments cytotoxicity | Dependent on specific MDP derivative |
Influence on Other Immune Cell Populations
The immunomodulatory effects of this compound extend beyond lymphocytes to other key players in the innate immune response, particularly macrophages and dendritic cells.
Macrophages and Monocytes: Macrophages are primary targets for MDP. Upon recognition of MDP, macrophages become activated, leading to enhanced phagocytic and antimicrobial activities. This activation triggers the secretion of a cascade of inflammatory mediators, including cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as nitric oxide. Studies have shown that MDP stimulates macrophages, which in turn induces the accumulation of polymorphonuclear leukocytes. Conjugating MDP to carriers recognized by macrophage scavenger receptors can increase its cytotoxic activity against tumor cells by over 20-fold compared to free MDP.
Dendritic Cells (DCs): Dendritic cells, the most potent antigen-presenting cells, are critically influenced by MDP. MDP and its derivatives serve as effective maturation agents for DCs. This maturation process is essential for initiating an adaptive immune response. Lipophilic derivatives of MDP have been shown to be particularly effective, capable of maturing DCs and promoting the delivery of antigens into the MHC-I cross-presentation pathway, which is crucial for activating cytotoxic T-cells. The synergistic action of MDP with other microbial components, such as lipoteichoic acid, can also induce the maturation of human DCs.
Interactions with Apoptotic and Anti-Apoptotic Regulatory Pathways (e.g., c-FLIP)
This compound can directly influence cell survival and death by interacting with apoptotic pathways. The cellular FLICE-like inhibitory protein (c-FLIP) is a key anti-apoptotic regulator that inhibits the extrinsic apoptosis pathway initiated by death receptors like Fas and TNFR1. It functions by competing with caspase-8 for binding to the adaptor protein FADD, thereby preventing the activation of the apoptotic cascade.
In contrast to the protective role of c-FLIP, certain forms of MDP have been shown to be pro-apoptotic. N-acetylmuramyl-L-alanyl-D-isoglutamine (L,D-MDP) can induce apoptosis in specific cell types, such as RK13 cells. This process is mediated by surface calreticulin (B1178941) (srCRT), which, upon binding MDP, activates the TNFR1-TRADD-Fas-associated death domain protein apoptotic pathway. This activation leads to the downstream activation of executioner caspases, such as caspase-3, a key mediator of apoptosis. The balance between pro-apoptotic signals, such as those that can be initiated by MDP, and anti-apoptotic regulators like c-FLIP is critical in determining the ultimate fate of a cell. While direct modulation of c-FLIP by this compound is not fully elucidated, the compound's ability to engage pro-apoptotic pathways highlights its role in regulating cellular homeostasis.
Exploration of Intercellular Communication Mechanisms and Effector Release (e.g., Pannexin-1, Cryopyrin/NLRP3)
The cellular response to this compound involves intricate mechanisms of intercellular communication and the release of inflammatory effectors, prominently featuring the Pannexin-1 channel and the NLRP3 inflammasome.
Pannexin-1: Pannexin-1, a large-pore channel protein, plays a crucial role in mediating the effects of extracellular MDP. It facilitates the intracellular delivery of MDP into the cytosol. This transport is a critical step for MDP to be recognized by its intracellular receptors and to trigger downstream signaling. The function of Pannexin-1 can be a mechanistic link between extracellular bacterial stimuli and the activation of intracellular inflammatory complexes.
Cryopyrin/NLRP3 Inflammasome: Once inside the cell, MDP is a potent activator of the Cryopyrin/NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. The activation of the NLRP3 inflammasome by MDP can occur independently of the primary MDP receptor, Nod2. Research indicates that the Pannexin-1-mediated delivery of MDP is required for this NLRP3-dependent caspase-1 activation. This pathway represents a key mechanism by which this compound drives potent inflammatory responses.
Table 2: Key Molecules in this compound Signaling Pathways This table is interactive. You can sort and filter the data.
| Molecule | Type | Role in this compound Pathway | Key Outcome | Reference |
|---|---|---|---|---|
| Pannexin-1 | Channel Protein | Mediates cytosolic delivery of MDP | Enables intracellular sensing | |
| NLRP3 | Inflammasome Component | Senses cytosolic MDP | Activates Caspase-1 | |
| Caspase-1 | Protease | Activated by NLRP3 inflammasome | Processes pro-IL-1β and pro-IL-18 | |
| c-FLIP | Anti-Apoptotic Regulator | Inhibits extrinsic apoptosis pathway | Promotes cell survival | |
| Calreticulin | Binding Protein | Binds MDP on cell surface | Initiates apoptosis via TNFR1 |
Synergistic and Antagonistic Immunomodulatory Interactions with Microbial Components (e.g., Lipopolysaccharide)
The immunomodulatory activity of this compound is significantly amplified when it is encountered by the immune system in conjunction with other microbial components, most notably Lipopolysaccharide (LPS).
Synergy with Lipopolysaccharide (LPS): LPS is a major component of the outer membrane of Gram-negative bacteria and a potent ligand for Toll-like receptor 4 (TLR4). Numerous studies have demonstrated a powerful synergistic effect between MDP and LPS in inducing inflammatory responses. When human monocytic cells are exposed to a combination of MDP and LPS, there is a marked synergistic increase in the secretion of pro-inflammatory cytokines, including IL-6 and IL-8. This cooperative action suggests a convergence or cross-talk between the signaling pathways activated by Nod2 (for MDP) and TLR4 (for LPS). This synergy is not limited to cytokines; MDP also enhances LPS-induced expression of other molecules involved in inflammation and bone metabolism. This potentiation of endotoxin (B1171834) activity highlights a key mechanism by which the innate immune system mounts a robust response to bacterial infections where both peptidoglycan fragments and LPS are present.
Biological Activities and Immunological Efficacy in Preclinical Research Models
Assessment of Adjuvant Properties in Defined Animal Models
The adjuvant properties of Ac-muramyl-Ala-Glu-NH2 and its closely related analogs have been demonstrated in several animal models, showcasing its ability to enhance both humoral and cellular immune responses to a variety of antigens.
This compound and its parent compound, muramyl dipeptide (MDP), have been shown to significantly augment antibody production against co-administered antigens. Studies in mice have demonstrated that priming with complexes of an antigen coupled to MDP and monoclonal anti-MDP antibodies markedly enhances the humoral response to that antigen. nih.gov This enhancement is specific to the antigen within the complex and requires the Fc fragment of the monoclonal antibody, suggesting a targeted mechanism of action. nih.gov
The immunomodulatory activities of MDP and its derivatives, such as N-acetylglucosaminyl-(beta 1->4)-N-acetylmuramyl-L-alanyl-D-isoglutamine, have been compared, revealing many common features in their effects on the immune system. nih.gov At low concentrations, these muramylpeptides stimulate the primary humoral immune response in vitro by enhancing the antigen-presenting function of accessory cells. nih.gov
| Antigen | Adjuvant Formulation | Observed Effect on Humoral Response | Animal Model |
| Protein Antigens | Antigen coupled to MDP + monoclonal anti-MDP antibodies | Marked enhancement of antibody production | Mice |
| Weak Immunogens | Immunogen coupled to MDP + monoclonal anti-MDP antibodies | Elicitation of antibody response | Mice |
| Various Antigens | N-acetylmuramyl-L-alanyl-D-isoglutamine (low concentration) | Stimulation of primary humoral immune response | In vitro (murine cells) |
The influence of this compound and related compounds on cellular immunity is characterized by the activation of various immune cells, leading to a more robust cell-mediated response. At low concentrations, muramylpeptides have been found to increase the frequency of induced T-helper cells, which are crucial for orchestrating an effective adaptive immune response. nih.gov Conversely, at high concentrations, an augmentation in the frequency of induced T-suppressor cells has been observed. nih.gov
N-acetylmuramyl-L-alanyl-D-isoglutamine has been shown to stimulate the immune response of murine B cells, a process that involves the production of a novel monokine from peritoneal macrophages. nih.gov This monokine, with an apparent molecular weight of about 35,000, is crucial for the observed B-cell stimulation. nih.gov
| Immune Cell Type | Compound Concentration | Observed Effect | Experimental System |
| T-helper cells | Low | Increased frequency | In vitro (murine) |
| T-suppressor cells | High | Augmented frequency | In vitro (murine) |
| B cells | Not specified | Stimulation of immune response via a novel monokine | In vitro (murine) |
| Antigen-Presenting Cells | Low | Enhancement of function | In vitro (murine) |
Induction of Nonspecific Host Resistance in Preclinical Settings
A significant biological activity of this compound is its ability to induce nonspecific resistance to a variety of pathogens, providing a protective effect independent of prior immunization.
Preclinical studies have demonstrated the protective effects of N-acetylmuramyl-L-alanyl-D-isoglutamine against various bacterial challenges. In immunodeficient CBA/N mice, prophylactic treatment with this compound conferred significant protection against infections with Streptococcus pneumoniae, Salmonella typhimurium, and Salmonella enteritidis. nih.gov The protective effect is associated with an enhanced clearance of bacteria from the blood, indicating a stimulation of the reticuloendothelial system. nih.gov
Similarly, studies have shown that N-acetylmuramyl-L-alanyl-D-isoglutamine and several of its analogs can enhance nonspecific immunity to Klebsiella pneumoniae infection in mice. pnas.org This protection was observed even when the compound was administered orally. pnas.org The therapeutic potential of muramyl dipeptide has also been explored in established bacterial infections, where it was found to significantly decrease the systemic manifestations of infection when administered up to 6 hours after bacterial contamination. nih.gov
| Bacterial Pathogen | Animal Model | Observed Protective Effect |
| Streptococcus pneumoniae | Immunodeficient CBA/N mice | Significant protection |
| Salmonella typhimurium | Immunodeficient CBA/N mice | Significant protection |
| Salmonella enteritidis | Immunodeficient CBA/N mice | Significant protection |
| Klebsiella pneumoniae | Mice | Enhanced nonspecific immunity |
The immunomodulatory properties of muramyl peptide derivatives extend to their ability to influence anti-tumor immunity. A derivative, GMDP-A, has shown high efficacy in preclinical trials as a component of complex anticancer therapy for transplantable cancers, including B16 melanoma and P388 lymphocytic leukemia. nih.gov In these models, it was found to inhibit tumor growth in over 95% of cases, reduce the incidence of metastasis, and lead to longer animal lifespans. nih.gov
In vitro studies have demonstrated that lipophilic derivatives of muramyl peptides can induce macrophage antitumor activity. For instance, a muramyl tripeptide derivative delivered via acetylated low-density lipoprotein induced cytostatic activity in thioglycolate-elicited macrophages against B16F10 melanoma cells and tumoricidal activity against P815 mastocytoma cells. nih.gov
| Tumor Model | Compound/Formulation | Observed Anti-Tumor Effect | Experimental System |
| B16 Melanoma | GMDP-A | Inhibition of tumor growth, reduction of metastasis | Animal model |
| P388 Lymphocytic Leukemia | GMDP-A | Inhibition of tumor growth, reduction of metastasis | Animal model |
| B16F10 Melanoma Cells | Lipophilic muramyl tripeptide in acetyl-LDL | Induction of macrophage cytostatic activity | In vitro |
| P815 Mastocytoma Cells | Lipophilic muramyl tripeptide in acetyl-LDL | Induction of macrophage tumoricidal activity | In vitro |
Antiviral Effects in Specific Cellular Systems (e.g., HIV Replication in CD4+ H9 Lymphocytes)
In addition to its antibacterial and anti-tumor activities, muramyl dipeptide has been shown to possess antiviral properties. A key study demonstrated that muramyl dipeptide exhibited an inhibitory activity against the replication of the human immunodeficiency virus (HIV) in CD4+ H9 lymphocytes and U937 monocytoid cells. nih.gov This finding suggests a potential role for this compound and related compounds in modulating viral infections.
| Virus | Cell Line | Observed Effect |
| Human Immunodeficiency Virus (HIV) | CD4+ H9 lymphocytes | Inhibition of viral replication |
| Human Immunodeficiency Virus (HIV) | U937 monocytoid cells | Inhibition of viral replication |
An extensive review of preclinical research literature reveals a lack of specific studies investigating the immunological consequences of N-Acetylmuramyl-L-alanyl-D-glutamine amide (this compound) on prostate epithelial cells and within the context of ocular immunity.
While the broader class of muramyl peptides, to which this compound belongs, is known to interact with the innate immune system, research detailing the specific effects of this particular compound on the requested organ-specific cell populations is not available in the reviewed scientific literature. General studies on muramyl peptides indicate they can activate immune cells like macrophages and lymphocytes and induce the production of various cytokines through interaction with pattern recognition receptors such as NOD-like receptors (NLRs). nih.gov However, these findings are not specific to this compound, nor do they provide detailed immunological data concerning prostate epithelial cells or the unique environment of ocular immunity.
The eye is considered an immune-privileged site, meaning it actively limits local immune and inflammatory responses to preserve vision. nih.gov The introduction of immunomodulatory substances can have complex effects, but specific preclinical data on how this compound impacts this delicate balance is currently absent.
Similarly, searches for the effects of this compound on prostate epithelial cells did not yield any relevant preclinical data. Research on related components, such as L-Glutamine, has been conducted in the context of prostate cancer metabolism or as a protective agent during radiation, but this does not address the specific immunological actions of the full this compound compound on prostate epithelial cells. nih.govnih.gov
Due to the absence of direct preclinical research, no detailed findings or data tables on the immunological consequences of this compound within prostate epithelial cells or in ocular immunity can be provided.
Structure Activity Relationship Sar of Ac Muramyl Ala Glu Nh2 and Its Analogues
Identification of Core Structural Requirements for NOD2 Agonism
The activation of the intracellular pattern recognition receptor NOD2 is a primary mechanism through which muramyl dipeptides and their analogues exert their immunomodulatory effects. nih.gov Extensive research has elucidated the core structural components of Ac-muramyl-Ala-Glu-NH2 and related compounds that are indispensable for effective NOD2 agonism.
The fundamental scaffold for NOD2 recognition consists of the N-acetylmuramic acid (MurNAc) sugar moiety linked to a dipeptide. nih.gov The integrity of the MurNAc ring is considered essential for activity. nih.gov The dipeptide portion, typically L-alanyl-D-isoglutamine in the parent MDP, is also a critical determinant of NOD2 activation. nih.gov Modifications to either the carbohydrate or the peptide can significantly impact the molecule's ability to stimulate NOD2. For instance, removal of the muramyl moiety, creating desmuramylpeptides, can still result in NOD2 agonists, although their activity profile may be altered. rmit.edu.vn
Systematic studies have explored the importance of various functional groups. The N-acetyl group on the muramic acid is important for activity. Modifications at the C1, C2, C4, and C6 positions of the muramyl sugar have been investigated. While some modifications are tolerated and can even enhance activity, others lead to a dramatic loss of function. nih.govchemrxiv.org For example, introducing a proper-sized hydrophobic moiety at the C1 position has been shown to significantly increase NOD2 agonistic activity. nih.gov Conversely, certain modifications at the C4 position have resulted in a significant decrease in activity. chemrxiv.org
The dipeptide chain is also subject to stringent structural requirements. The presence of L-alanine at the first position and an iso-glutamine or a related residue at the second position is a common feature of potent NOD2 agonists. The amide group of the D-isoglutamine is crucial for the biological response.
Table 1: Core Structural Modifications and their Effect on NOD2 Agonism
| Structural Moiety | Modification | Impact on NOD2 Agonism | Reference |
|---|---|---|---|
| MurNAc Ring | Removal (Desmuramylpeptides) | Can retain activity, but may alter profile | rmit.edu.vn |
| C1 Position (MurNAc) | Addition of hydrophobic groups | Can significantly increase activity | nih.gov |
| C2 Position (MurNAc) | Acylation | Generally retains or enhances activity | chemrxiv.org |
| C4 Position (MurNAc) | Various modifications | Can lead to a dramatic loss of activity | chemrxiv.org |
| C6 Position (MurNAc) | Addition of amino or acyl groups | Tolerated and can be used for conjugation | nih.gov |
| Dipeptide Chain | Alteration of amino acid sequence | Generally reduces or abrogates activity | nih.gov |
Influence of Stereochemical Configurations on Immunomodulatory Efficacy
The stereochemistry of the amino acids in the dipeptide chain is a critical factor governing the immunomodulatory efficacy of this compound and its analogues. NOD2 activation is highly stereospecific. nih.gov The naturally occurring and most active form of MDP contains an L-alanine followed by a D-isoglutamine (L-D configuration).
Substitution of either of these amino acids with their opposite enantiomer significantly diminishes or completely abrogates biological activity. nih.govrsc.org For example, analogues with L-L, D-D, or D-L configurations are generally found to be inactive or significantly less potent than the L-D isomer. nih.govnih.gov This stringent stereochemical requirement suggests a highly specific binding interaction with the NOD2 receptor, where the spatial arrangement of the amino acid side chains is crucial for proper receptor engagement and subsequent signal transduction.
Interestingly, while the cellular entry of different stereoisomers may not be significantly different, their ability to activate intracellular signaling pathways is dramatically affected. rsc.org This indicates that the stereoselectivity is not at the level of cellular uptake but rather at the point of receptor recognition and activation. The precise molecular basis for this stereospecificity is not fully understood, but it underscores the importance of a well-defined three-dimensional structure for potent immunomodulation.
Table 2: Effect of Dipeptide Stereochemistry on NOD2 Agonist Activity
| Stereochemical Configuration (Ala-isoGln) | Relative NOD2 Agonist Activity | Reference |
|---|---|---|
| L-D | High | nih.gov |
| L-L | Inactive or significantly reduced | nih.govnih.gov |
| D-D | Inactive or significantly reduced | rsc.org |
| D-L | Inactive or significantly reduced | nih.gov |
Impact of Lipophilicity and Hydrophilicity on Biological Activity
The balance between lipophilicity and hydrophilicity is a key determinant of the biological activity of muramyl dipeptide analogues. The parent molecule, MDP, is relatively hydrophilic, which can lead to rapid elimination from the body. lakeheadu.ca Consequently, numerous studies have explored the effects of increasing lipophilicity to enhance biological activity and improve pharmacokinetic properties.
Introducing lipophilic moieties, such as fatty acid chains, to the MDP scaffold has been a common strategy. nih.gov These modifications can be made at various positions, including the C-terminus of the peptide chain or the carbohydrate moiety. nih.govfrontiersin.org Increased lipophilicity has been shown to enhance the adjuvant activity and the ability to stimulate macrophages. nih.govnih.gov For example, lipophilic derivatives have demonstrated a greater capacity to prime macrophages to release superoxide (B77818) anions compared to the parent MDP. nih.gov
However, the relationship between lipophilicity and activity is not always linear. While a certain degree of lipophilicity is beneficial, excessive lipophilicity can lead to a decrease or loss of activity. chemrxiv.org This may be due to poor solubility, altered cellular uptake, or improper presentation to the intracellular NOD2 receptor. The optimal level of lipophilicity appears to depend on the specific biological activity being measured and the site of modification on the MDP molecule. It is also suggested that some lipophilic analogues may need to be hydrolyzed within the cell to a more hydrophilic metabolite to become active. nih.gov
Table 3: Influence of Lipophilicity on the Biological Activity of MDP Analogues
| Type of Modification | Effect on Lipophilicity | General Impact on Biological Activity | Reference |
|---|---|---|---|
| Addition of fatty acid chains | Increase | Enhanced adjuvant activity and macrophage stimulation | nih.govnih.gov |
| Introduction of aromatic amino acids | Increase | Variable, can enhance immunomodulatory properties | lakeheadu.ca |
| Esterification of carboxyl groups | Increase | Can improve activity, but highly lipophilic esters may be less active | chemrxiv.org |
| Attachment of perfluoroalkyl groups | Increase | Can increase adjuvant activity and decrease pyrogenicity | nih.gov |
Conjugation Strategies and Their Effects on Immunomodulatory Potency
Conjugating this compound and its analogues to other molecules is a versatile strategy to enhance their immunomodulatory potency, target them to specific cells, or probe their mechanism of action. A variety of molecules have been used in these conjugation strategies, including other immunomodulators, carrier molecules, and labeling agents.
One approach is to conjugate MDP analogues to other immunostimulatory molecules to achieve synergistic effects. For example, conjugates of muramyl dipeptides with tuftsin (B1682037), another immunomodulatory peptide, have been synthesized and shown to possess enhanced biological activities that are distinct from the individual components. nih.gov In such conjugates, the MDP moiety may be responsible for inducing cytokine synthesis, while the tuftsin part contributes to enhancing the cytotoxic activity of natural killer cells. nih.gov
Conjugation to carrier molecules, such as multi-poly(DL-alanine)--poly(L-lysine), has also been shown to enhance certain biological activities of muramyl dipeptide derivatives. nih.gov This strategy can improve the delivery and presentation of the MDP analogue to immune cells.
Furthermore, conjugation with reporter molecules like biotin (B1667282) or fluorescent dyes has been employed to study the cellular uptake and binding of these compounds. nih.govchemrxiv.org The choice of the linker used for conjugation is critical, as its length and chemical nature can influence the biological activity of the resulting conjugate. Shorter linkers are often preferred, as longer linkers can sometimes diminish NOD2 activation. nih.govchemrxiv.org These studies provide valuable insights into the molecular interactions of muramyl dipeptides and their analogues within the biological system.
Table 4: Examples of Conjugation Strategies and Their Outcomes
| Conjugated Molecule | Purpose of Conjugation | Effect on Immunomodulatory Potency | Reference |
|---|---|---|---|
| Tuftsin | Synergistic immunomodulation | Enhanced and complementary activities | nih.gov |
| Poly-amino acid carriers | Improved delivery and presentation | Enhancement of certain biological activities | nih.gov |
| Biotin | Probing biological interactions | Activity can be retained, linker length is important | nih.govchemrxiv.org |
| Fluorescent dyes (e.g., dansyl) | Visualization of cellular uptake | Can lead to loss of NOD2 activation | chemrxiv.org |
| Paclitaxel | Targeted drug delivery | Potential for combination chemo-immunotherapy | nih.gov |
Advanced Research Methodologies and Analytical Techniques Applied to Ac Muramyl Ala Glu Nh2 Studies
In Vivo Animal Models for Preclinical Immunological Assessment (e.g., Genetically Modified Strains, Disease Challenge Models)
To understand the immunological effects of Ac-muramyl-Ala-Glu-NH2 in a whole-organism context, in vivo animal models are indispensable. Genetically modified mouse strains have been particularly informative. Nod2 knockout mice, which lack the gene for the NOD2 receptor, have been instrumental in confirming that the immunostimulatory effects of this compound are indeed mediated through this receptor. taconic.com Studies in these mice have revealed alterations in the intestinal mucosal structure, gut microbiome, and an increased susceptibility to inflammatory conditions, highlighting the crucial role of NOD2 signaling. taconic.com
Disease challenge models are also employed to assess the therapeutic potential of this compound. For example, its administration has been shown to protect mice from experimental colitis by downregulating multiple Toll-like receptor (TLR) responses. nih.gov In cancer research, animal models, such as Meth-A sarcoma-bearing mice, have been used to evaluate the anti-tumor effects of derivatives of this compound. nih.gov
Molecular and Cell Biology Techniques (e.g., Gene Expression Analysis, Western Blotting, Flow Cytometry)
A variety of molecular and cell biology techniques are employed to dissect the intracellular signaling pathways activated by this compound. Whole-genome microarrays have been used to assess differential gene expression in monocyte-derived dendritic cells from healthy individuals and patients with Crohn's disease after stimulation with the compound. nih.gov These studies have revealed significant changes in the expression of genes involved in inflammatory responses and apoptosis regulation. nih.gov
Western blotting is another key technique used to analyze protein expression and post-translational modifications. For example, it can be used to detect the activation of key signaling proteins downstream of NOD2, such as the receptor-interacting protein 2 (RIP2). Analysis of global protein expression changes using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) has also been performed on cells stimulated with this compound. nih.gov
Flow cytometry is a powerful tool for analyzing cell populations and their responses. It has been used to study the uptake of fluorescently labeled analogues of this compound by immune cells, such as macrophages, and to assess the expression of cell surface markers associated with immune activation.
Immunological Assays for Functional Characterization (e.g., Cytokine Profiling, Cell Activation Marker Expression)
The functional consequences of immune cell activation by this compound are often assessed through a range of immunological assays. Cytokine profiling, using techniques such as enzyme-linked immunosorbent assay (ELISA) and multiplex bead arrays, allows for the quantification of secreted cytokines and chemokines. nih.govresearchgate.net Stimulation of bone marrow-derived macrophages with this compound and its derivatives has been shown to induce the secretion of key inflammatory mediators like KC (keratinocyte-derived chemokine) and MIP-2 (macrophage inflammatory protein-2). researchgate.net
The expression of cell activation markers on the surface of immune cells is another important indicator of an immune response. Flow cytometry is commonly used to measure the upregulation of markers such as CD69 and CD86 on lymphocytes and other immune cells following stimulation. nih.govnih.gov CD69 is a classic early marker of lymphocyte activation, while CD86 is a costimulatory molecule crucial for T cell activation. nih.govnih.gov
| Assay Type | Method | Key Parameters Measured |
| Cytokine Profiling | ELISA, Multiplex Bead Array | Secretion of cytokines and chemokines (e.g., KC, MIP-2). researchgate.netnih.govresearchgate.net |
| Cell Activation | Flow Cytometry | Upregulation of cell surface markers (e.g., CD69, CD86). nih.govnih.gov |
Biophysical and Structural Approaches for Receptor-Ligand Interaction Analysis (e.g., Protein Binding Studies, Crystallography)
Understanding the direct interaction between this compound and its receptor, NOD2, is crucial for elucidating its mechanism of action. While the crystal structure of human NOD2 has yet to be fully determined, the crystal structure of rabbit NOD2 in an ADP-bound state has provided valuable insights. nih.govchemrxiv.org This structure reveals a hook-shaped conformation with a NOD domain and a leucine-rich repeat (LRR) domain. nih.govchemrxiv.org It is within the LRR domain that this compound is recognized. nih.gov Upon binding, NOD2 is thought to undergo a conformational change that facilitates self-oligomerization and the recruitment of downstream signaling molecules like RIP2. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Compound Analysis
The synthesis, purification, and characterization of this compound and its derivatives rely on advanced spectroscopic and chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the purification and analysis of these peptides. nih.gov Mass spectrometry, including matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and tandem mass spectrometry (MS/MS), is essential for confirming the molecular weight and structure of the synthesized compounds. nih.govnih.gov These techniques are critical for ensuring the purity and identity of the compound used in biological studies, which is fundamental to the reliability and reproducibility of the research findings.
Future Directions and Translational Prospects in Preclinical Immunopharmacology
Development of Next-Generation NOD2 Agonists and Antagonists
The development of next-generation NOD2 modulators is centered on detailed structure-activity relationship (SAR) studies to synthesize derivatives with improved pharmacological profiles. The primary goals are to enhance potency and specificity while minimizing undesirable side effects. nih.gov
Next-Generation Agonists: Researchers are actively modifying the parent Ac-muramyl-Ala-Glu-NH2 structure to create more potent and targeted NOD2 agonists. A significant area of advancement is the development of "desmuramylpeptides," which lack the N-acetylmuramic acid sugar moiety. researchgate.net These simplified structures can be more easily synthesized and modified. The introduction of lipophilic groups, such as adamantane, has been shown to increase adjuvant activity. researchgate.net One such desmuramylpeptide analog, compound 75, not only demonstrated superior adjuvant activity in mice compared to the original molecule but also enhanced the cytotoxic activity of peripheral blood mononuclear cells against cancer cell lines. nih.gov
Another strategy involves creating lipophilic derivatives by attaching fatty acids or phospholipids (B1166683). These modifications are designed to improve cellular uptake and facilitate incorporation into drug delivery systems. frontiersin.org For instance, Muramyl Tripeptide Phosphatidyl Ethanolamine (MTP-PE) is a lipophilic analog developed to enhance the activation of macrophages and monocytes. dovepress.com Extensive research has culminated in compounds with single-digit nanomolar potency, representing a significant improvement over the parent molecule. nih.gov These novel agonists often exhibit synergistic effects when combined with other immune stimulants, such as Toll-like receptor (TLR) ligands. nih.govnih.gov
NOD2 Antagonists: The same SAR studies that guide the development of agonists also provide the blueprint for creating NOD2 antagonists. By identifying the structural modifications that lead to a loss of agonistic activity, researchers can design molecules that bind to the NOD2 receptor without activating it, thereby blocking the binding of natural agonists. While the primary focus of much of the current literature is on agonist development for vaccine and cancer immunotherapy, the creation of specific NOD2 antagonists holds therapeutic promise for inflammatory conditions associated with NOD2 overactivation, such as certain autoimmune disorders. nih.govresearchgate.net
| Derivative Class | Key Structural Modification | Preclinical Finding/Advantage |
| Desmuramylpeptides | Removal of the MurNAc sugar moiety; addition of lipophilic groups (e.g., adamantane) | Simplified synthesis; enhanced adjuvant activity; increased cytotoxicity of immune cells against malignant cells. researchgate.netnih.gov |
| Lipophilic Analogs | Addition of fatty acids or phospholipids (e.g., MTP-PE) | Improved incorporation into liposomes; enhanced activation of macrophages; reduced pyrogenicity. frontiersin.orgdovepress.com |
| Ester Derivatives | Esterification of the D-glutamic acid residue | Found to be more potent NOD2 stimulators than the parent compound or amide-containing analogs. researchgate.net |
| N-Arylpyrazoles | Replacement of the muramyl group with a 3,5-dimethyl-N-arylpyrazole head group | Novel class of potent, enantiomer-specific NOD2 agonists developed through in silico screening. |
Optimization of this compound Based Adjuvant Formulations
Optimizing this compound as an adjuvant involves formulating it to maximize desired immune responses while minimizing adverse effects. Preclinical strategies focus on synergistic combinations and advanced formulation techniques.
A key approach is the combination of NOD2 agonists with other immunomodulators to achieve a synergistic effect. This compound and its derivatives have been shown to work in concert with TLR ligands, such as lipopolysaccharide (LPS), to elicit a more potent immune response than either agent could alone. nih.gov This synergy is observed in the enhanced production of proinflammatory cytokines by various immune cells. nih.gov In preclinical cancer models, the combination of liposomal MTP-PE (mifamurtide) with zoledronic acid resulted in a synergistic inhibition of primary osteosarcoma progression. nih.gov Similarly, combining MDP derivatives with cytokines like IFN-α and IL-2 has been shown to increase anti-tumor effects in mouse models. nih.gov
The formulation itself is also a critical area of optimization. Creating lipophilic analogs is a prerequisite for effective incorporation into lipid-based delivery systems, which improves adjuvant activity. nih.govacs.org For example, a desmuramylpeptide (compound 75) used within a liposomal formulation showed greater adjuvant activity than the parent compound in mice, promoting a more balanced Th1/Th2 immune response. researchgate.netnih.gov Another derivative, N-acetylnor-muramyl-L-N-methylalanyl-D-isoglutamine octylamide, was effective when formulated in a water-in-oil emulsion, significantly enhancing the antibody response to the conjugated antigen in rodents. nih.gov
| Formulation Strategy | Components | Preclinical Outcome |
| Synergistic Combination | L-MTP-PE (Mifamurtide) + Zoledronic Acid | Synergistic inhibition of primary tumor progression in osteosarcoma mouse models. nih.gov |
| Synergistic Combination | Murabutide (B1237595) + IL-2 | Significant tumor inhibition and complete regression in a mouse sarcoma model. nih.gov |
| Lipid-Based Formulation | Desmuramylpeptide analog (Compound 75) in liposomes | Surpassed the adjuvant activity of standard MDP in mice; achieved a more balanced Th1/Th2 response. nih.gov |
| Emulsion Formulation | nor-MDP octylamide (N-Me-Ala) in water-in-oil emulsion | Significantly enhanced anti-hCG antibody response in rodents. nih.gov |
Exploration of Novel Applications in Preclinical Disease Models
While its role as a vaccine adjuvant is well-established, preclinical research is exploring the therapeutic utility of this compound and its derivatives in a variety of disease models, particularly in oncology and infectious diseases.
Oncology: The most significant translational success has been in osteosarcoma. frontiersin.org The lipophilic derivative mifamurtide (B1676584) (L-MTP-PE), when encapsulated in liposomes, activates monocytes and macrophages to become tumoricidal. nih.govnih.gov Preclinical studies in both xenogeneic and syngeneic mouse models of osteosarcoma demonstrated that L-MTP-PE could inhibit the development of lung metastases. nih.govnih.gov Other studies have shown that desmuramylpeptide analogs can increase the cytotoxic activity of peripheral blood mononuclear cells against various malignant cell lines. nih.gov Furthermore, MDP has been shown to modulate the differentiation and maturity of dendritic cells, enhancing the anti-tumor effect of T cells in preclinical leukemia models. nih.gov
Infectious Diseases: The ability of this compound to stimulate non-specific resistance to pathogens is a promising area of investigation. Prophylactic treatment with the compound provided significant protection against Streptococcus pneumoniae and Salmonella typhimurium in immunodeficient mice. nih.gov The derivative murabutide has been shown to enhance resistance to both bacterial and viral infections and can significantly inhibit HIV-1 replication in macrophages and dendritic cells. nih.gov
Autoimmune and Inflammatory Disorders: The role of NOD2 in autoimmune diseases like Crohn's disease presents a complex but important area of research. nih.govnih.gov Since many patients with Crohn's disease have mutations in the NOD2 gene, there is a clear rationale for developing synthetic MDP analogs that could potentiate or restore NOD2-dependent immune pathways. researchgate.net Preclinical studies are exploring how sustained triggering of NOD2 might induce a switch in monocytes from inflammatory to regulatory subsets, which could be beneficial in conditions characterized by chronic inflammation. nih.gov
Integration with Innovative Drug Delivery Systems for Enhanced Immunomodulation
The efficacy of this compound and its derivatives can be dramatically improved through integration with advanced drug delivery systems. mdpi.com These systems aim to protect the compound from rapid degradation, target it to specific immune cells, and enhance its immunomodulatory effects. frontiersin.org
Liposomes are the most extensively studied delivery vehicle for these compounds. mdpi.com The encapsulation of lipophilic derivatives, such as MTP-PE, into liposomes creates formulations like mifamurtide (L-MTP-PE). frontiersin.org This liposomal delivery is critical for its mechanism of action; the liposomes are selectively phagocytosed by monocytes and macrophages of the reticuloendothelial system. dovepress.comnih.gov Once inside the cell, the liposome (B1194612) is degraded, releasing MTP-PE into the cytosol where it can engage with NOD2. nih.gov Preclinical studies have shown that this liposomal encapsulation enhances the potency of the compound by 10- to 15-fold compared to the free form and improves the clearance of bacteria from the blood in infection models. nih.govnih.gov
Beyond liposomes, other nanocarriers are being explored to further refine the delivery and targeting of NOD2 agonists. mdpi.comfrontiersin.org Nanoparticle-based systems can be engineered to deliver immunomodulatory drugs directly to target tissues or immune cells, which can enhance the therapeutic response while minimizing off-target effects. mdpi.com The development of lipophilic MDP derivatives that can be anchored into the lipid bilayer of nanoparticles is a key strategy for creating stable and effective next-generation immunotherapies. acs.org
| Delivery System | Encapsulated Compound | Key Preclinical Advantage |
| Liposomes | Muramyl Tripeptide Phosphatidyl Ethanolamine (MTP-PE) | Targeted delivery to macrophages; 10- to 15-fold increased potency; enhanced tumoricidal activity and bacterial clearance. nih.govnih.gov |
| Liposomes | Lipophilic glycerol (B35011) dipalmitate derivatives of MDP | Significant enhancement of anti-infectious activity against S. pneumoniae and S. typhimurium. nih.gov |
| Nanoparticles (General) | Lipophilic MDP derivatives | Potential for improved anchoring in lipid bilayers; targeted delivery to specific immune cells to minimize systemic exposure. acs.orgmdpi.com |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Ac-muramyl-Ala-Glu-NH2 in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling, with purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Purity assessment is performed using analytical HPLC or capillary electrophoresis. Researchers must adhere to safety protocols, including wearing nitrile gloves and chemical-resistant lab coats, as outlined in safety data sheets . Detailed experimental procedures should be reported following guidelines in medicinal chemistry journals, emphasizing reagent sources, reaction conditions, and spectroscopic data .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex samples. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy. Sample preparation may involve protein precipitation or solid-phase extraction to minimize matrix effects. Researchers should validate methods according to ICH guidelines, including limits of detection (LOD) and recovery rates .
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodological Answer : Store lyophilized powder in a desiccator at -20°C to prevent hydrolysis. Reconstitute in sterile, pH-buffered solutions (e.g., PBS) immediately before use. Avoid repeated freeze-thaw cycles. Safety protocols mandate using fume hoods for handling dry powder to prevent inhalation, and spills should be cleaned with absorbent materials (e.g., vermiculite) followed by ethanol rinsing .
Advanced Research Questions
Q. How can contradictory findings in the literature regarding the bioactivity of this compound be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as assay conditions (e.g., cell line variability, endotoxin contamination) or differences in compound purity. Reproduce key experiments under standardized conditions, including positive/negative controls (e.g., Pam3CSK4 for TLR2 activation). Use statistical tools like Bland-Altman plots to assess inter-lab variability . Transparent reporting of raw data in supplementary materials is critical for reproducibility .
Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in immune signaling pathways?
- Methodological Answer : Employ a combination of genetic (e.g., siRNA knockdown of TLR2/MyD88) and pharmacological inhibitors (e.g., TAK-242 for TLR4). Use fluorescently labeled derivatives for cellular uptake studies via confocal microscopy. Pair these with transcriptomic (RNA-seq) or proteomic (phospho-kinase array) profiling to map downstream signaling. Include dose-response curves and time-course experiments to establish causality .
Q. What are the challenges in assessing the stability of this compound under physiological conditions, and how can they be mitigated?
- Methodological Answer : The compound’s susceptibility to enzymatic degradation (e.g., by peptidases in serum) requires stability assays in simulated biological fluids (e.g., human plasma at 37°C). Use LC-MS to monitor degradation products over time. To enhance stability, consider structural modifications such as D-amino acid substitutions or cyclization, validated via comparative activity assays .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-dependent effects of this compound in in vitro assays?
- Methodological Answer : Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals and perform outlier detection (e.g., Grubb’s test). For multiplex cytokine assays, apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. What strategies are effective for integrating computational modeling with experimental studies of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors like TLR2. Validate predictions with surface plasmon resonance (SPR) for kinetic analysis (ka/kd). Molecular dynamics simulations (e.g., GROMACS) can further refine binding modes under physiological conditions .
Literature and Reproducibility
Q. How can researchers ensure their study on this compound aligns with best practices in reproducible science?
- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo and provide detailed protocols on protocols.io . Use RRIDs for cell lines and antibodies. Adhere to journal-specific guidelines for chemical characterization and bioactivity reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
